what is the chemical structure of Phenylthiohydantoin-aspartic Acid
what is the chemical structure of Phenylthiohydantoin-aspartic Acid
An In-depth Technical Guide to Phenylthiohydantoin-aspartic Acid: Structure, Analysis, and Application
Introduction: The Unseen Workhorse of Protein Sequencing
In the landscape of proteomics and drug development, the precise determination of a protein's amino acid sequence is a foundational requirement. Phenylthiohydantoin-aspartic Acid (PTH-Aspartic Acid) is a critical molecule that serves as an identifiable endpoint in this very process. While not a therapeutic agent itself, its formation and detection are central to the Edman degradation method, a cornerstone of N-terminal protein sequencing.[1][2] This guide provides a comprehensive technical overview of PTH-Aspartic Acid, from its chemical structure and formation to the analytical methodologies used for its identification and its vital role in scientific research and pharmaceutical quality control. For researchers, scientists, and drug development professionals, a thorough understanding of this derivative is essential for validating protein identity, characterizing new biologics, and ensuring the fidelity of therapeutic peptides.
Physicochemical Properties and Chemical Structure
PTH-Aspartic Acid is the stable derivative formed from an N-terminal aspartic acid residue after it has undergone the Edman degradation process.[2] Its unique structure, combining the properties of phenylthiohydantoin and the side chain of aspartic acid, allows for its reliable separation and identification.[3]
The formal chemical name for this compound is 3-Phenyl-2-thiohydantoin-5-acetic Acid.[4][5] Its structure consists of a central five-membered thiohydantoin ring, with a phenyl group attached to one nitrogen and a carboxymethyl group (the original side chain of aspartic acid) attached to a carbon atom of the ring.
Table 1: Key Physicochemical Properties of PTH-Aspartic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O₃S | [4][5] |
| Molecular Weight | 250.27 g/mol | [4][5] |
| CAS Number | 5624-13-5 | [4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Storage | Room temperature | [2] |
| Synonyms | PTH-aspartic Acid, 3-Phenyl-2-thiohydantoin-5-acetic Acid | [4][5] |
The Edman Degradation: A Foundational Role for PTH-Aspartic Acid
The Edman degradation is a sequential process that removes one amino acid at a time from the N-terminus of a protein or peptide.[1] The genius of Pehr Edman's method lies in its ability to cleave the N-terminal residue without hydrolyzing the other peptide bonds, allowing the cycle to be repeated.[6] The entire process is designed to convert the cleaved amino acid into a stable Phenylthiohydantoin (PTH) derivative, which can then be robustly identified.
The formation of PTH-Aspartic Acid occurs in three critical steps:
-
Coupling: Under mildly alkaline conditions, Phenyl isothiocyanate (PITC) reacts with the uncharged N-terminal α-amino group of the aspartic acid residue. This forms a phenylthiocarbamoyl-peptide (PTC-peptide).[6][7] The alkaline environment is crucial as it ensures the amino group is deprotonated and thus nucleophilic enough to attack the PITC.
-
Cleavage: The conditions are switched to anhydrous acid (e.g., trifluoroacetic acid). This acidic environment promotes the cleavage of the N-terminal PTC-aspartic acid residue from the peptide chain, forming a five-membered ring derivative known as an anilinothiazolinone (ATZ-amino acid).[1][8] The rest of the peptide chain remains intact and can be subjected to the next degradation cycle.
-
Conversion: The cleaved ATZ-aspartic acid is selectively extracted into an organic solvent and then treated with aqueous acid.[1] This step is vital as the ATZ derivative is unstable. The acid catalyzes its rearrangement into the much more stable phenylthiohydantoin-aspartic acid (PTH-Aspartic Acid), which is ready for analysis.[7]
Caption: Workflow of the Edman degradation for an N-terminal aspartic acid residue.
Analytical Methodologies for PTH-Aspartic Acid Identification
The definitive identification of the PTH-amino acid generated in each cycle is the ultimate goal of the Edman degradation. High-Performance Liquid Chromatography (HPLC) is the traditional and most common method, while Mass Spectrometry (MS) offers a powerful orthogonal technique for confirmation and advanced analysis.[9][10]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for separating and identifying PTH-amino acids.[11][12] The separation is based on the differential partitioning of the various PTH-amino acid derivatives between a nonpolar stationary phase (typically C18) and a polar mobile phase.
This protocol is a generalized procedure and must be optimized for the specific instrument and column in use.
-
Sample Preparation: The dried-down sample from the Edman sequencer's conversion flask, containing the PTH-Aspartic Acid, is redissolved in a small, precise volume (e.g., 20-50 µL) of the initial mobile phase solvent (e.g., acetonitrile/water mixture).
-
Instrumentation Setup:
-
Column: A C18 reversed-phase column (e.g., Spherisorb ODS, Zorbax-ODS) is installed and equilibrated with the initial mobile phase conditions.[13]
-
Mobile Phase A: An aqueous buffer, such as 0.01 M ammonium acetate or sodium acetate in water.[13]
-
Mobile Phase B: An organic solvent, typically acetonitrile or methanol.[13]
-
Detector: A UV detector set to a wavelength where PTH derivatives strongly absorb, commonly 254 nm or 269 nm.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Run a gradient elution program. The program starts with a low concentration of Mobile Phase B, which is gradually increased over time. This allows for the separation of polar (early eluting) and nonpolar (late eluting) PTH derivatives.
-
A typical gradient might run from 10% to 60% acetonitrile over 20-30 minutes.
-
-
Data Analysis:
-
The elution time (retention time) of the peak corresponding to the unknown PTH derivative is recorded.
-
This retention time is compared to the retention time of a known, purified PTH-Aspartic Acid standard run under identical chromatographic conditions.[9] A match in retention time provides confident identification.
-
Mass Spectrometry (MS)
Mass spectrometry provides an unambiguous identification of PTH-Aspartic Acid based on its precise mass-to-charge (m/z) ratio.[14] It is particularly useful for resolving ambiguities from HPLC, such as co-eluting peaks or identifying unexpected modifications.
-
Interface: The eluent from an HPLC system (as described above) is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ion source for this application.
-
Mass Analysis: The mass spectrometer is set to scan a relevant m/z range. For PTH-Aspartic Acid (MW 250.27), the instrument would detect the protonated molecule [M+H]⁺ at approximately m/z 251.28.
-
Data Acquisition: The instrument can be run in full-scan mode to detect all ions or in a targeted mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity, where the instrument focuses only on the expected mass of PTH-Aspartic Acid.[10][15]
-
Confirmation: The detection of a signal at the precise m/z corresponding to PTH-Aspartic Acid, eluting at the expected retention time, provides definitive confirmation of its identity.
Caption: Analytical workflow for the identification of PTH-Aspartic Acid.
Synthesis and Chemical Considerations
While PTH-Aspartic Acid is typically encountered as an analytical product, its chemical synthesis is crucial for producing the pure standards required for HPLC calibration. Furthermore, the unique chemistry of the aspartic acid side chain presents challenges during the chemical synthesis of peptides, a key activity in drug development.
Protocol: Laboratory Synthesis of PTH-Aspartic Acid Standard
This method is adapted from classical procedures for preparing PTH-amino acids.[16]
-
Formation of PTC-Aspartic Acid:
-
Dissolve L-Aspartic Acid in an alkaline solution (e.g., aqueous pyridine or sodium bicarbonate buffer).
-
Add Phenyl isothiocyanate (PITC) and stir the mixture at a controlled temperature (e.g., 40°C) for 1-2 hours to form the PTC-Aspartic Acid derivative.
-
-
Cyclization and Conversion:
-
Acidify the reaction mixture with a strong acid, such as 1N HCl.
-
Reflux the acidic solution for approximately two hours. This single step accomplishes both the cleavage and conversion to the final PTH-Aspartic Acid product.[16]
-
-
Purification and Verification:
-
Cool the reaction mixture to allow the PTH-Aspartic Acid to crystallize.
-
Collect the product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to achieve high purity.
-
Verify the identity and purity of the synthesized standard using HPLC, MS, and NMR.
-
A Critical Challenge: Aspartimide Formation in Peptide Synthesis
When synthesizing peptides containing aspartic acid using modern solid-phase peptide synthesis (SPPS), particularly with Fmoc chemistry, a significant side reaction can occur: aspartimide formation.[17] The aspartic acid side-chain carboxyl group can attack the backbone amide nitrogen, forming a cyclic succinimide intermediate. This is problematic because the ring can reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, leading to a difficult-to-separate and biologically inactive impurity. This side reaction is a major concern for drug development professionals synthesizing peptide therapeutics.
Caption: Side reaction of aspartimide formation during peptide synthesis.
Applications in Research and Drug Development
The identification of PTH-Aspartic Acid is not an academic exercise; it has direct, practical applications in both basic research and the pharmaceutical industry.
-
Protein Identification and Validation: Edman sequencing is the gold standard for confirming the N-terminal sequence of a newly isolated or recombinantly expressed protein. Identifying PTH-Asp at a specific cycle validates that aspartic acid is present at that position.[3]
-
Pharmaceutical Quality Control: For peptide and protein-based drugs, regulatory agencies require definitive proof of identity and sequence. Edman degradation is a key release assay to confirm that the correct N-terminal sequence is present in every batch of the drug product.[2]
-
Study of Proteolytic Processing: Many proteins are synthesized as precursors and are cleaved to become active. Edman sequencing can identify the precise cleavage site, revealing the N-terminus of the mature, active protein.
-
Characterization of Post-Translational Modifications: While standard Edman chemistry does not directly sequence modified amino acids, a failure to detect any expected PTH derivative at a given cycle can be a strong indicator that the N-terminus is blocked or modified, prompting further investigation by mass spectrometry.
Conclusion
Phenylthiohydantoin-aspartic Acid is a molecule of profound analytical importance. It represents the successful identification of an aspartic acid residue within the elegant and enduring chemistry of the Edman degradation. For scientists in proteomics, biochemistry, and drug development, understanding the lifecycle of this molecule—from its formation in a sequencer to its detection by HPLC or MS—is fundamental to the critical task of protein sequence analysis. As a key component in a technique that ensures the identity, purity, and safety of modern biopharmaceuticals, PTH-Aspartic Acid, though often behind the scenes, remains an indispensable tool in the scientific pursuit of precision and certainty.
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